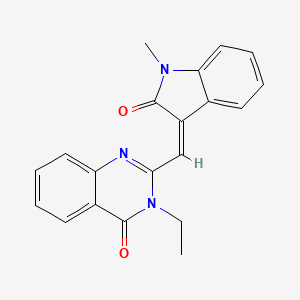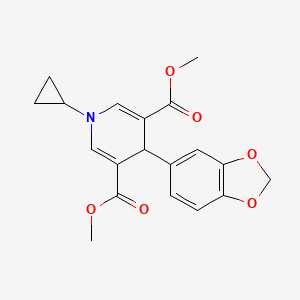![molecular formula C19H17ClN2O2 B11634903 3-chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11634903.png)
3-chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
准备方法
合成路线与反应条件
3-氯-4-[(4-乙基苯基)氨基]-1-(3-甲基苯基)-1H-吡咯-2,5-二酮的合成通常涉及多步有机反应。其中一个常见方法包括以下步骤:
吡咯环的形成: 吡咯环可以通过Paal-Knorr合成来合成,其中1,4-二羰基化合物与胺反应。
取代反应:
偶联反应: 最后一步通常涉及偶联反应,如Suzuki-Miyaura偶联,以引入芳基基团。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但经过优化以适应大规模生产。这包括使用连续流反应器和自动化合成,以确保高产率和高纯度。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在氨基和甲基处。
还原: 还原反应可以针对氯原子,将其转化为不同的官能团。
取代: 该化合物易于发生亲核取代反应,特别是在氯和氨基位置。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用还原剂,如氢化铝锂和硼氢化钠。
取代: 可以在碱性条件下使用胺和硫醇等亲核试剂。
主要产物
氧化: 产物包括亚硝基和硝基衍生物。
还原: 产物包括脱氯衍生物。
取代: 产物包括具有各种官能团的取代吡咯衍生物。
科学研究应用
3-氯-4-[(4-乙基苯基)氨基]-1-(3-甲基苯基)-1H-吡咯-2,5-二酮在科学研究中有几个应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 正在研究其作为具有抗菌和抗癌特性的生物活性化合物的潜力。
医学: 探索其在药物开发中的潜在用途,特别是针对特定酶或受体。
工业: 用于开发先进材料,如有机半导体和染料。
作用机制
3-氯-4-[(4-乙基苯基)氨基]-1-(3-甲基苯基)-1H-吡咯-2,5-二酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性。这种相互作用通常涉及氢键、范德华力以及π-π相互作用。确切的途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
- 3-氯-4-[(4-甲基苯基)氨基]-1-(3-甲基苯基)-1H-吡咯-2,5-二酮
- 3-氯-4-[(4-乙基苯基)氨基]-1-(4-甲基苯基)-1H-吡咯-2,5-二酮
- 3-氯-4-[(4-乙基苯基)氨基]-1-(3-乙基苯基)-1H-吡咯-2,5-二酮
独特之处
3-氯-4-[(4-乙基苯基)氨基]-1-(3-甲基苯基)-1H-吡咯-2,5-二酮中取代基的独特组合赋予其独特的化学和物理性质。这些性质使其特别适合药物化学和材料科学中的特定应用,而其他类似化合物可能无法有效地执行这些应用。
属性
分子式 |
C19H17ClN2O2 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC 名称 |
3-chloro-4-(4-ethylanilino)-1-(3-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-13-7-9-14(10-8-13)21-17-16(20)18(23)22(19(17)24)15-6-4-5-12(2)11-15/h4-11,21H,3H2,1-2H3 |
InChI 键 |
AANSTWYPUPAALT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634824.png)

![(5Z)-1-(3-ethoxyphenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11634835.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634839.png)
![N-Benzyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11634840.png)


![N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11634851.png)
![ethyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634852.png)

![(6Z)-6-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634860.png)
![Ethyl N-(5-{2-[4-(2-hydroxyethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate](/img/structure/B11634871.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634878.png)
![2-(allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634880.png)
